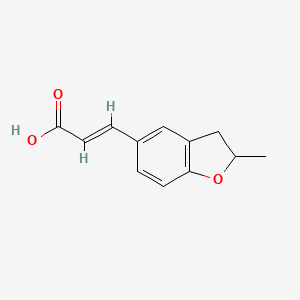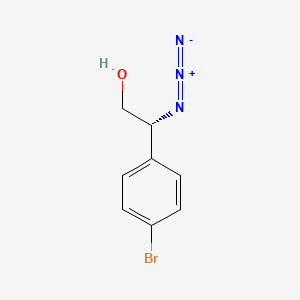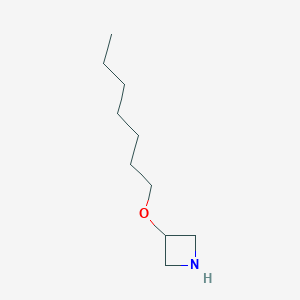
3-(Heptyloxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Heptyloxy)azetidine: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The heptyloxy substituent at the third position of the azetidine ring further modifies its chemical properties, making it a compound of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.
Another method involves the use of potassium carbonate (K2CO3) as a base in a solvent system of acetonitrile and methanol (9:1 ratio) at 60°C for 3 hours . This method is versatile and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Heptyloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Applications De Recherche Scientifique
3-(Heptyloxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a precursor for biologically active molecules and is studied for its potential biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Heptyloxy)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The heptyloxy substituent can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in polymerization or as a pharmaceutical intermediate .
Comparaison Avec Des Composés Similaires
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but higher ring strain.
Oxetane: A four-membered oxygen-containing heterocycle with different reactivity due to the presence of oxygen.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.
Uniqueness: 3-(Heptyloxy)azetidine is unique due to its specific ring structure and the presence of the heptyloxy substituent. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-heptoxyazetidine |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-5-6-7-12-10-8-11-9-10/h10-11H,2-9H2,1H3 |
Clé InChI |
RFPSBFFYQOHZRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



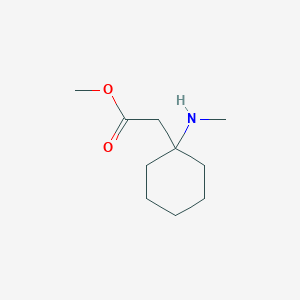


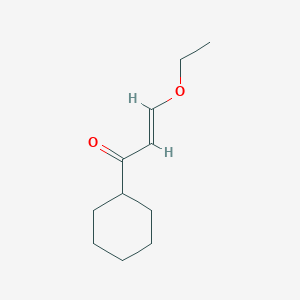

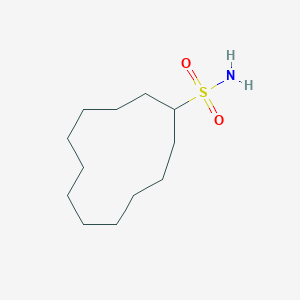
![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)

